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Introduction to MT-4 Cells

The MT-4 cell line is a human T-cell lymphoblastoid line with significant applications in virology
and cancer research.[1][2][3] It was established through the co-cultivation of peripheral blood
leukocytes from a 50-year-old male with Adult T-cell Leukemia (ATL) and umbilical cord
lymphocytes from a male infant.[1][2][3] A key characteristic of MT-4 cells is their infection with
Human T-lymphotropic virus type 1 (HTLV-1), the causative agent of ATL.[1][2] Consequently,
these cells express the HTLV-1 Tax oncoprotein, which plays a crucial role in the
immortalization of the cells and the activation of various cellular signaling pathways, leading to
T-cell proliferation.[4][5]

MT-4 cells grow in suspension as lymphoblast-like cells and are known for their susceptibility to
and support of the replication of Human Immunodeficiency Virus (HIV), making them a valuable
in vitro model for studying HIV infection and screening antiviral compounds.[2][5] Due to their
origin and viral status, MT-4 cells should be handled under Biosafety Level 2 (BSL-2) or higher
containment facilities.[3]

Quantitative Data for MT-4 Cell Culture

For reproducible and consistent experimental results, it is crucial to maintain MT-4 cells within
optimal parameters. The following table summarizes the key quantitative data for their culture.
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Parameter Value Source(s)
Doubling Time Approximately 30 hours [1]
Seeding Density 2 - 4 x 10° cells/mL [2][4]
Saturation Density ~9 x 105 cells/mL [2]
Passage Ratio 1:2to 1:4 [6]

Cell Morphology Lymphocyte-like, suspension [6]

Growth Mode Suspension [2]

Experimental Protocols
Required Materials and Reagents

MT-4 Cells (from a reputable cell bank)
RPMI 1640 medium

Fetal Bovine Serum (FBS), heat-inactivated
L-Glutamine

Penicillin-Streptomycin (optional)
Phosphate-Buffered Saline (PBS), sterile

Trypan Blue solution (0.4%)

Cryopreservation medium (e.g., 90% FBS, 10% DMSO or a commercial cryopreservation

solution)
Sterile cell culture flasks (e.g., T-25, T-75)
Sterile conical centrifuge tubes (15 mL, 50 mL)

Serological pipettes
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e Micropipettes and sterile tips

e Hemocytometer or automated cell counter
 Inverted microscope

o Humidified incubator (37°C, 5% CO2)
 Biological safety cabinet (BSC)

e Centrifuge

o Water bath (37°C)

» Cryogenic storage vials

o Controlled-rate freezing container (e.g., Mr. Frosty)

Preparation of Complete Growth Medium

To prepare the complete growth medium for MT-4 cells, aseptically combine the following
components:

e RPMI 1640 base medium (90%)
e Heat-inactivated Fetal Bovine Serum (10%)[3][6]
e 2 mM L-Glutamine[2]

The final medium should be stored at 2-8°C and warmed to 37°C in a water bath before use.

Thawing of Cryopreserved MT-4 Cells

e Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
* Remove the cryogenic vial of MT-4 cells from liquid nitrogen storage.

o Quickly thaw the vial by gently swirling it in a 37°C water bath until only a small ice crystal
remains.[4]
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Wipe the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.

Using a sterile pipette, gently transfer the entire contents of the vial into the prepared 15 mL
conical tube containing 9 mL of medium.

Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[4]

Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet.
This step removes the cryoprotectant.

Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.[4]
Transfer the cell suspension to a T-25 culture flask.
Place the flask in a humidified incubator at 37°C with 5% COx.

The first medium change should be performed after 24 hours to remove any remaining dead
cells and residual cryoprotectant.

Routine Subculturing and Passaging of MT-4 Cells

MT-4 cells should be passaged when the cell density reaches approximately 8-9 x 105 cells/mL

to maintain them in the logarithmic growth phase. The color of the medium turning yellow is

also an indicator that the cells require passaging.

Procedure:

Aseptically transfer the cell suspension from the culture flask to a sterile conical centrifuge
tube (e.g., 15 mL or 50 mL).

Centrifuge the cells at 1100 rpm for 4 minutes at room temperature.[4]
Aspirate and discard the supernatant.

Resuspend the cell pellet in a small, known volume of fresh complete growth medium (e.qg.,
1-2 mL).
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e Perform a cell count to determine cell density and viability using a hemocytometer and
Trypan Blue exclusion or an automated cell counter.

[e]

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue.

o

Load the mixture into the hemocytometer.

[¢]

Count the viable (unstained) and non-viable (blue) cells.

[¢]

Calculate the cell density (cells/mL) and percentage of viability. A healthy culture should
have >90% viability.

» Based on the cell count, dilute the cell suspension to the recommended seeding density of 2-
4 x 10° cells/mL in a new culture flask with the appropriate volume of fresh, pre-warmed
complete growth medium.[2][4]

o Label the new flask with the cell line name, passage number, and date.
e Incubate at 37°C with 5% CO:-.

Note: For routine maintenance where a precise cell density is not required, a split ratio of 1:2 to
1:4 can be used. For a 1:3 split, for example, resuspend the cell pellet in a volume of fresh
medium that is three times the volume you will transfer to the new flask, and then transfer one-
third of the cell suspension to the new flask and add fresh medium to the desired final volume.

Cryopreservation of MT-4 Cells

For long-term storage, MT-4 cells should be cryopreserved when they are in the mid-
logarithmic phase of growth with high viability.

o Follow steps 1-4 of the subculturing protocol to obtain a cell pellet and resuspend it in a
small volume of complete growth medium.

e Perform a cell count to determine the total number of viable cells.

o Centrifuge the cell suspension again and resuspend the pellet in cold cryopreservation
medium at a final concentration of 5 x 10° to 1 x 107 cells/mL.[4]
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e Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

» Place the vials in a controlled-rate freezing container and store them at -80°C for at least 24
hours. This ensures a slow, controlled rate of freezing (approximately -1°C per minute).[7]

» For long-term storage, transfer the vials to a liquid nitrogen freezer.

Visualizations
Experimental Workflow for Subculturing MT-4 Cells
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l
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Dilute cells to seeding density
(2-4 x 10”5 cells/mL) in new flask
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Click to download full resolution via product page

Workflow for the subculturing and passaging of MT-4 suspension cells.
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HTLV-1 Tax protein activates NF-kB and CREB/ATF pathways, promoting T-cell proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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